3-(4-Chlorobenzoyl)-5-fluoropyridine
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Overview
Description
3-(4-Chlorobenzoyl)-5-fluoropyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 4-chlorobenzoyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzoyl)-5-fluoropyridine typically involves the functionalization of pyridine derivatives. One common method is the regioselective lithiation of 3-chloro-2-ethoxypyridine, followed by treatment with aryl- and alkylmagnesium halides. This process involves heating to 75°C to produce 3,4-pyridynes, which are then further functionalized .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow setups to ensure efficient and scalable synthesis. The use of organomagnesium halides and controlled reaction conditions are crucial for achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzoyl)-5-fluoropyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted pyridine derivatives .
Scientific Research Applications
3-(4-Chlorobenzoyl)-5-fluoropyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzoyl)-5-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobenzoyl chloride
- 4-Chlorobenzoyl chloride
- 4-Fluorobenzoyl chloride
- 2-Chlorobenzoyl chloride
- 4-Bromobenzoyl chloride
- 2-Bromobenzoyl chloride
- 4-Methoxybenzoyl chloride
- 3-Chloroperbenzoic acid
- 4-Nitrobenzoyl chloride
- 3-Nitrobenzoyl chloride
Uniqueness
3-(4-Chlorobenzoyl)-5-fluoropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H7ClFNO |
---|---|
Molecular Weight |
235.64 g/mol |
IUPAC Name |
(4-chlorophenyl)-(5-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C12H7ClFNO/c13-10-3-1-8(2-4-10)12(16)9-5-11(14)7-15-6-9/h1-7H |
InChI Key |
QOPMOEJOMNTIJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CN=C2)F)Cl |
Origin of Product |
United States |
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